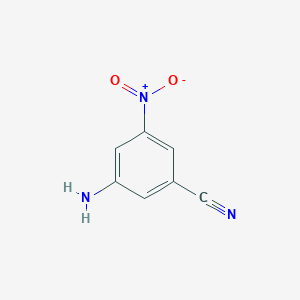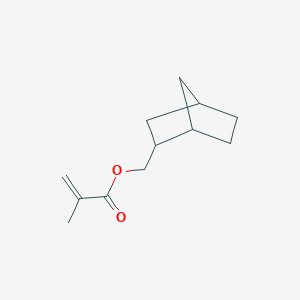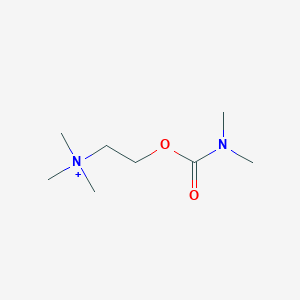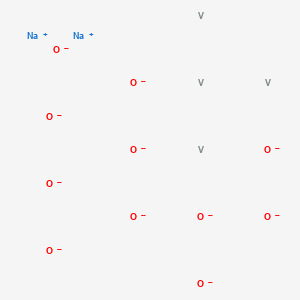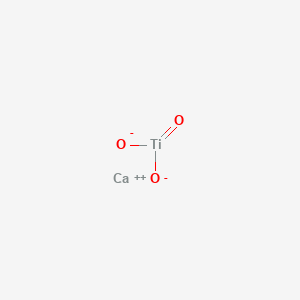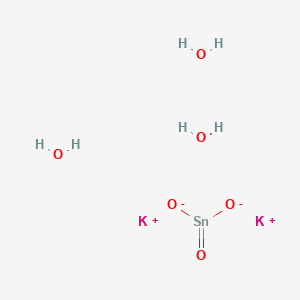
Procion Yellow
Vue d'ensemble
Description
Procion Yellow is a compound with the molecular formula C20H12Cl2N6Na2O6S2 . It is a type of fiber reactive dye commonly used in tie-dye and other textile crafts . It was one of the first three reactive dyes invented in 1965 .
Molecular Structure Analysis
The molecular structure of Procion Yellow includes elements such as carbon, hydrogen, chlorine, nitrogen, sodium, oxygen, and sulfur . The InChI representation of its structure is available on PubChem .Chemical Reactions Analysis
Procion Yellow does not interfere with the formation of isoquinoline derivatives of catecholamine . It’s also used as a fluorochrome in conjunction with catecholamine-derived isoquinoline fluorescence .Applications De Recherche Scientifique
Neuroscience and Cellular Studies :
- Intracellular dye injection and neuronal mapping: Procion Yellow is widely used for intracellular dye injection to determine neuronal geometry. It is capable of staining various types of cells, diffusing and staining the cell body and processes down to the fine branches, enabling detailed study of neuronal structures (Kaneko, 1970); (Stretton & Kravitz, 1973); (Kelly & van Essen, 1974).
- Visualization of cellular components: Procion Yellow's staining properties make it useful for histological studies, such as marking extracellular space and revealing epithelial diffusion barriers (Payton, 1970).
- Transynaptic transport studies: This dye has been used to explore the transynaptic transport in the central nervous system, providing insights into neuronal connections (Kuhnt et al., 1979).
Chemical Studies :
- Interaction with catecholamine derivatives: Procion Yellow does not interfere with the formation of isoquinoline derivatives of catecholamine, making it a valuable fluorochrome for certain chemical analyses (Sivitz et al., 1973).
Medical and Biological Research :
- Marker dye for rod renewal and outer segment disc patency: Procion Yellow has been used in experiments to distinguish rods from cones in the eye and to monitor the renewal of rod outer segments (Laties et al., 1976).
- Amylase assay: It has been used to develop a chromogenic substrate, Procion Yellow Starch, for determining amylase activity (Jung, 1980).
Optical Studies :
- Study of extracellular markers in the crystalline lens: Research has been conducted using Procion Yellow as a marker in lens extracellular space studies (Rae & Stacey, 1979).
Mécanisme D'action
Procion Yellow is a reactive dye that forms a covalent bond with the fiber polymer, acting as an integral part of the fiber . This covalent bond is formed between the dye molecules and the terminal hydroxyl group of cellulosic fibers or between the dye molecules and the terminal amino group of polyamide or wool fibers .
Relevant Papers There are several papers that discuss Procion Yellow. For instance, one paper discusses its use as a marker dye for outer segment disc patency and for rod renewal . Another paper discusses its histological staining properties . These papers provide more detailed information about the various uses and properties of Procion Yellow.
Propriétés
IUPAC Name |
disodium;3-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N6O6S2.2Na/c1-10-7-11(23-20-25-18(21)24-19(22)26-20)5-6-15(10)28-27-12-8-14-13(17(9-12)36(32,33)34)3-2-4-16(14)35(29,30)31;;/h2-9H,1H3,(H,29,30,31)(H,32,33,34)(H,23,24,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAUDWDYKLUBPY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N6Na2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065279 | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]azo]-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Naphthalenedisulfonic acid, 3-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]azo]-, disodium salt | |
CAS RN |
12226-45-8 | |
| Record name | Reactive Yellow 4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012226458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3-[2-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]azo]-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 3-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-o-tolyl]azo]naphthalene-1,5-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







